molecular formula C21H18BrClO B12680875 4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol CAS No. 94213-46-4

4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol

Katalognummer: B12680875
CAS-Nummer: 94213-46-4
Molekulargewicht: 401.7 g/mol
InChI-Schlüssel: LEAKGJUKXLUPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol is an organic compound that belongs to the class of biphenyl derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol typically involves multiple steps, including halogenation and coupling reactions. One common method involves the bromination of a biphenyl precursor, followed by the introduction of the chlorophenyl and ethyl groups through Grignard or Friedel-Crafts reactions. The final step often involves the reduction of the intermediate compound to obtain the desired methanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromine atom but differs in the overall structure and functional groups.

    4-Chlorobiphenyl: Contains the chlorophenyl group but lacks the bromine and ethyl groups.

    Biphenyl-4-methanol: Similar backbone structure but lacks the halogen atoms.

Uniqueness

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol is unique due to the combination of bromine, chlorine, and ethyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

94213-46-4

Molekularformel

C21H18BrClO

Molekulargewicht

401.7 g/mol

IUPAC-Name

1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C21H18BrClO/c1-2-21(24,18-9-13-20(23)14-10-18)17-7-3-15(4-8-17)16-5-11-19(22)12-6-16/h3-14,24H,2H2,1H3

InChI-Schlüssel

LEAKGJUKXLUPJY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.